molecular formula C15H23N3O2S B2416851 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 454201-46-8

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No. B2416851
CAS RN: 454201-46-8
M. Wt: 309.43
InChI Key: YSCICRYOFYAIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. It is also known as GSK-3 inhibitor VIII and has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates a wide range of substrates, including glycogen synthase, β-catenin, and tau protein. Inhibition of GSK-3 activity by 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one results in the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit GSK-3 activity in vitro and in vivo, resulting in the activation of the Wnt/β-catenin signaling pathway. This activation has been shown to promote cell proliferation, differentiation, and survival. Additionally, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as antidiabetic effects in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it an ideal tool for studying the role of GSK-3 in various physiological and pathological processes. Additionally, it has been extensively studied in vitro and in vivo, making it a well-characterized compound for scientific research.
However, there are also limitations to the use of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in lab experiments. It has been shown to have off-target effects on other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1). Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one. One direction is the further characterization of its off-target effects on other kinases, as well as its effects on other signaling pathways. Another direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one. Finally, the therapeutic potential of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in various diseases, including Alzheimer's disease, diabetes, and cancer, should be further explored.

Synthesis Methods

The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one can be achieved through a multistep process. The first step involves the reaction of 1,3-dibromo-2-propanol with 4-methylpiperidine to form 2-(4-methylpiperidin-1-yl)-2-hydroxyethyl bromide. This intermediate is then reacted with potassium thioacetate to form 2-(4-methylpiperidin-1-yl)-2-(methylthio)ethyl bromide. The final step involves the reaction of 2-(4-methylpiperidin-1-yl)-2-(methylthio)ethyl bromide with 6-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to form 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one.

Scientific Research Applications

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-3-4-12-9-13(19)17-15(16-12)21-10-14(20)18-7-5-11(2)6-8-18/h9,11H,3-8,10H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCICRYOFYAIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.